

A Technical Guide to 2,3-Dimethoxytoluene: Appearance, Odor, and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethoxytoluene

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Introduction

2,3-Dimethoxytoluene, also known as 3-methylveratrole, is an aromatic organic compound with the chemical formula $C_9H_{12}O_2$.^{[1][2][3][4]} Structurally, it consists of a toluene backbone substituted with two methoxy groups at the 2 and 3 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.^[1] For instance, it has been utilized as a precursor in the synthesis of papaverine, a known analgesic, and in the preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one.^{[1][5]} Its reactivity is largely governed by the electron-donating nature of the methoxy and methyl groups on the aromatic ring, making it susceptible to electrophilic substitution reactions.^{[1][4]} This guide provides a comprehensive overview of its appearance, odor profile, and key physicochemical properties, along with standardized experimental protocols for their determination.

Organoleptic Properties

Appearance

2,3-Dimethoxytoluene is a clear, colorless to pale yellow liquid at room temperature.^{[1][3]}

Odor Profile

This compound is characterized by a pleasant aromatic odor.[\[1\]](#)

Physicochemical Data

The quantitative physicochemical properties of **2,3-Dimethoxytoluene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2] [3] [4]
Molecular Weight	152.19 g/mol	[4] [5] [6]
CAS Number	4463-33-6	[1] [3] [5]
Appearance	Colorless to pale yellow liquid	[1] [3]
Odor	Pleasant aromatic	[1]
Density	1.025 g/mL at 25 °C	[5] [6]
Boiling Point	202-203 °C (at 760 mmHg)	[5] [6]
Refractive Index	1.514 (at 20°C, D-line)	[5] [6]
Flash Point	86 °C (186.8 °F) - Closed Cup	[5] [6]
Solubility	Soluble in ethanol and ether; limited solubility in water (est. 1010 mg/L at 25°C)	[1] [4] [7]
Vapor Pressure	0.438 mmHg at 25 °C (estimated)	[7]
logP (o/w)	2.262 (estimated)	[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **2,3-Dimethoxytoluene** are outlined below. These protocols are based on internationally recognized standards.

Determination of Appearance

The appearance of a liquid chemical like **2,3-Dimethoxytoluene** is determined by visual inspection and instrumental analysis.

- 4.1.1 Visual Inspection: A sample of the liquid is placed in a clear, colorless container, such as a glass vial or test tube, and observed against a white background under good lighting. The color, clarity, and presence of any particulate matter are noted.
- 4.1.2 Instrumental Color Measurement: For a quantitative assessment of color, a spectrophotometer can be used. The instrument measures the transmittance of light through the sample and can report the color in various scales, such as the Gardner color scale for yellowish liquids.

Determination of Odor Profile

The odor profile is determined using sensory evaluation techniques.

- 4.2.1 Olfactometry: This method involves the use of an olfactometer, an instrument that dilutes the odorous sample with odor-free air to different concentrations. A panel of trained sensory assessors sniffs the diluted samples to determine the detection threshold of the odor.
- 4.2.2 Gas Chromatography-Olfactometry (GC-O): This technique combines the separation capabilities of gas chromatography with human sensory detection. The sample is injected into a gas chromatograph, and as individual compounds elute from the column, they are directed to a sniffing port where a trained assessor can identify and describe the odor of each component.

Determination of Boiling Point

The boiling point range of volatile organic liquids is determined using distillation methods.

- ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids: This method covers the determination of the distillation range of liquids that are chemically stable during the process.^{[5][8][9][10][11]} A specified volume of the liquid is distilled under

controlled conditions, and the temperatures at which the first drop of distillate is collected and at which the liquid has completely evaporated are recorded to define the boiling range.

Determination of Density

The density of liquid chemicals can be accurately measured using a digital density meter.

- ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method involves introducing a small volume of the liquid into an oscillating U-tube.^{[2][4][12][13][14]} The instrument measures the change in the oscillation frequency of the tube caused by the sample, which is then used to calculate the density of the liquid.

Determination of Refractive Index

The refractive index is a fundamental physical property that can be measured using a refractometer.

- ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids: This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbon liquids.^{[1][6][15][16]} A few drops of the sample are placed on the prism of the refractometer, and the instrument measures the angle at which light is bent as it passes through the liquid.

Determination of Flash Point

The flash point is a critical safety parameter determined using a closed-cup tester.

- ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester: This method is used to determine the flash point of petroleum products and other liquids.^{[3][7][17][18][19]} The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed. The temperature at which the flash occurs is recorded as the flash point.

Chemical Reactivity and Synthetic Utility

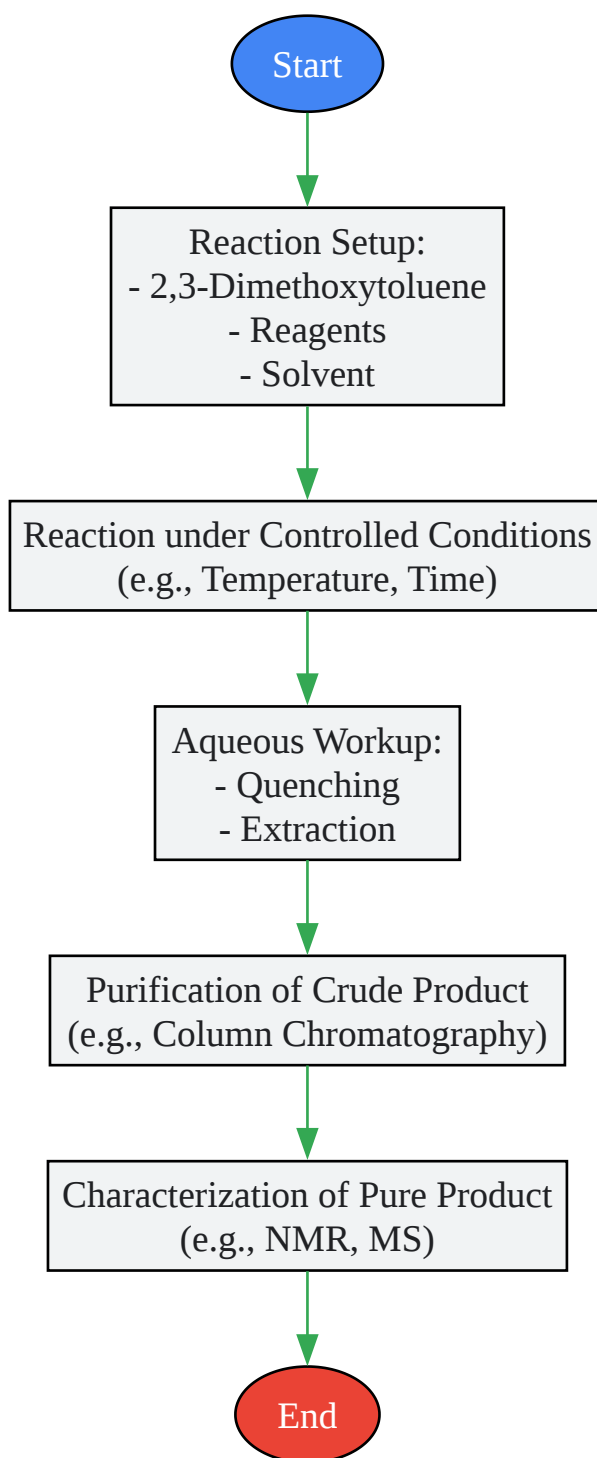
The aromatic ring of **2,3-dimethoxytoluene** is activated towards electrophilic aromatic substitution due to the electron-donating effects of the two methoxy groups and the methyl

group.^[20] These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Caption: Logical workflow of electrophilic aromatic substitution on **2,3-Dimethoxytoluene**.

Experimental Workflow: Synthesis of a Derivative

The following diagram illustrates a general experimental workflow for the synthesis of a derivative from **2,3-dimethoxytoluene**, such as in the preparation of an intermediate for more complex molecules.



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Caption: A generalized experimental workflow for the synthesis and purification of a **2,3-dimethoxytoluene** derivative.

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